

An In-depth Technical Guide to D-Galactose-d2: Properties, Synthesis, and Applications

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Compound of Interest		
Compound Name:	D-Galactose-d2	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **D-Galactose-d2**, a deuterated form of D-galactose. It details its chemical properties, outlines a general synthesis methodology, and describes its critical role in drug development and metabolic research, particularly as an internal standard for quantitative analysis.

Introduction to D-Galactose-d2

D-Galactose-d2 is a stable isotope-labeled version of D-galactose where one or more hydrogen atoms have been replaced by deuterium. This isotopic substitution makes it a valuable tool in various scientific disciplines, particularly in mass spectrometry-based quantitative analysis and in studying the pharmacokinetics and metabolism of galactose and galactose-containing compounds.[1] The primary utility of **D-Galactose-d2** lies in its near-identical chemical behavior to its non-deuterated counterpart, while being distinguishable by its higher mass. This property allows it to be used as an internal standard to improve the accuracy and precision of analytical measurements.[2][3]

Chemical and Physical Properties

The chemical and physical properties of **D-Galactose-d2** are very similar to those of D-galactose. The primary difference is its molecular weight, which is increased by the mass of the deuterium atoms. For the purpose of this guide, the properties of D-galactose are presented as



a close approximation for **D-Galactose-d2**, with the molecular weight specified for a dideuterated variant.

Table 1: Physicochemical Properties of D-Galactose and D-Galactose-d2

Property	Value	Reference(s)
Chemical Formula	C6H10D2O6	[4]
Molecular Weight	182.17 g/mol (for D-Galactose-6-d2)	[4]
Appearance	White crystalline powder	[5]
Melting Point	168-170 °C	[6][7]
Solubility	Highly soluble in water (650 g/L at 20°C)	[8][9]
Specific Optical Rotation [α]D ²⁰	+79.0° to +81.0° (c=10, dil. NH4OH)	[7]
CAS Number	35669-34-2 (for D-Galactose- d2)	[10]

Synthesis of D-Galactose-d2

A general method for the synthesis of specifically deuterated D-galactose derivatives involves the oxidation of a protected precursor followed by reduction with a deuterium source. This approach allows for the introduction of deuterium at specific positions within the galactose molecule.

General Experimental Protocol for Synthesis

This protocol is a generalized procedure based on the synthesis of deuterated monosaccharides.

Materials:

• Protected D-galactose derivative (e.g., with benzyl or isopropylidene protecting groups)



- Oxidizing agent (e.g., Dimethyl sulfoxide (DMSO), acetic anhydride)
- Deuterium source (e.g., Sodium borodeuteride (NaBD4))
- Appropriate solvents (e.g., Dichloromethane, Methanol)
- Reagents for deprotection (e.g., Palladium on carbon (Pd/C) for hydrogenolysis)

Procedure:

- Oxidation: The protected D-galactose derivative is dissolved in a suitable solvent and treated with an oxidizing agent to convert a specific hydroxyl group into a ketone.
- Reduction with Deuterium: The resulting ketone is then reduced using a deuterium source, such as sodium borodeuteride, to introduce the deuterium atom(s) at the desired position.
- Deprotection: The protecting groups are removed to yield the final **D-Galactose-d2** product. The choice of deprotection method depends on the protecting groups used. For example, benzyl groups can be removed by hydrogenolysis.
- Purification: The final product is purified using techniques such as column chromatography to ensure high purity.

Role in Drug Development and Research

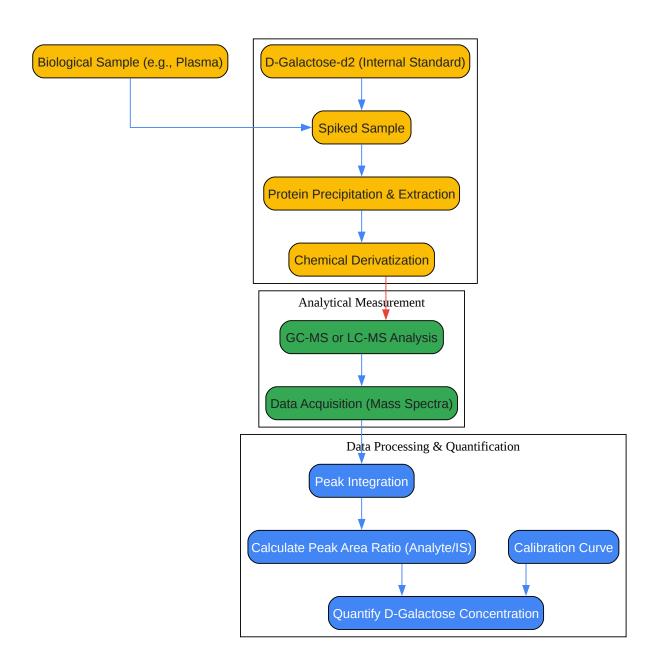
Deuteration of drug molecules has gained significant attention for its potential to favorably alter the pharmacokinetic and metabolic profiles of drugs.[1] **D-Galactose-d2** serves as a crucial tool in this area, primarily as an internal standard in quantitative analytical methods.[2]

Application as an Internal Standard in Mass Spectrometry

D-Galactose-d2 is an ideal internal standard for the quantification of D-galactose in biological matrices such as plasma and serum using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[11][12]

Experimental Workflow: Quantification of D-Galactose in a Biological Sample using **D-Galactose-d2** as an Internal Standard





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Caption: Workflow for quantitative analysis of D-galactose.



Detailed Experimental Protocol for Quantitative Analysis

The following is a generalized protocol for the quantification of D-galactose in a biological sample using **D-Galactose-d2** as an internal standard with GC-MS.

1. Sample Preparation:

- To a known volume of the biological sample (e.g., 100 μL of plasma), add a known amount of D-Galactose-d2 solution as the internal standard.
- Precipitate proteins by adding a solvent like acetonitrile or methanol. Vortex and centrifuge to separate the supernatant.
- Dry the supernatant under a stream of nitrogen.

2. Derivatization:

- To the dried residue, add a derivatizing agent to increase the volatility of the sugars for GC-MS analysis. A common method is oximation followed by silylation.
- First, react the sample with hydroxylamine hydrochloride in pyridine to form oximes.
- Then, add a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and heat to form trimethylsilyl (TMS) derivatives.

3. GC-MS Analysis:

- Inject the derivatized sample into a gas chromatograph coupled with a mass spectrometer.
- Use a suitable capillary column (e.g., a 5% phenyl-methylpolysiloxane column) to separate the derivatized sugars.
- Set the mass spectrometer to operate in selected ion monitoring (SIM) mode to detect specific ions corresponding to the analyte (D-galactose derivative) and the internal standard (D-Galactose-d2 derivative).

4. Data Analysis:

- Integrate the peak areas of the selected ions for both the analyte and the internal standard.
- Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.
- Prepare a calibration curve by analyzing a series of standards with known concentrations of D-galactose and a fixed concentration of the internal standard.
- Determine the concentration of D-galactose in the sample by comparing its peak area ratio to the calibration curve.

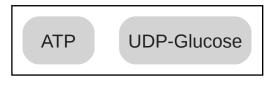


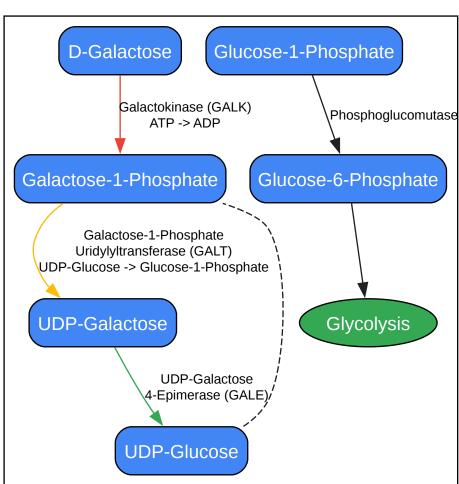
Metabolic Pathway of D-Galactose: The Leloir Pathway

D-galactose is primarily metabolized in the liver through the Leloir pathway, which converts it into glucose-1-phosphate, an intermediate in glycolysis.[13][14][15] Understanding this pathway is crucial for researchers studying galactosemia and other metabolic disorders.

Diagram of the Leloir Pathway

The Leloir Pathway of D-Galactose Metabolism





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Caption: Key enzymes and intermediates in the Leloir pathway.

The pathway involves the following key enzymatic steps:

- Phosphorylation: Galactokinase (GALK) phosphorylates D-galactose to galactose-1phosphate, consuming one molecule of ATP.[13][14]
- Uridyl Transfer: Galactose-1-phosphate uridylyltransferase (GALT) transfers a UMP group from UDP-glucose to galactose-1-phosphate, forming UDP-galactose and glucose-1phosphate.[13][14]
- Epimerization: UDP-galactose 4-epimerase (GALE) converts UDP-galactose to UDP-glucose, which can then be used in the previous step, completing a cycle.[13][14]
- Isomerization: Phosphoglucomutase converts glucose-1-phosphate to glucose-6-phosphate, which can then enter the glycolytic pathway to be used for energy production.[13]

Conclusion

D-Galactose-d2 is an indispensable tool for researchers in the fields of drug development, metabolomics, and clinical diagnostics. Its utility as an internal standard in mass spectrometry-based analytical methods allows for highly accurate and precise quantification of D-galactose in complex biological matrices. A thorough understanding of its properties, synthesis, and the metabolic pathway of its non-deuterated analog is essential for its effective application in scientific research.

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